3-Demethylthiocolchicine is a derivative of the naturally occurring compound thiocolchicine, found in the Glory Lily plant (). It is formed through the degradation of thiocolchicoside, a compound with antispasmodic properties, under acidic or basic conditions ().
Initial research on 3-demethylthiocolchicine focused on its potential as an antitumor agent. Studies showed that it binds to tubulin, a protein essential for cell division, similar to colchicine, a known antimitotic drug (). This binding disrupts microtubule formation, hindering cell division and potentially halting tumor growth.
3-Demethylthiocolchicine is a synthetic derivative of colchicine, characterized by the molecular formula C21H23NO5S. It is a member of the thiocolchicine family, which includes various analogs that exhibit significant biological activity. The compound features a thiol group, which enhances its reactivity and interaction with biological macromolecules. 3-Demethylthiocolchicine is known for its potential therapeutic applications, particularly in oncology and inflammation due to its effects on microtubule dynamics.
The biological activity of 3-demethylthiocolchicine is primarily linked to its antitubulin effects. It has been shown to inhibit the growth of various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The compound's ability to bind to tubulin is crucial for its anticancer properties. Additionally, derivatives of 3-demethylthiocolchicine exhibit varying degrees of biological activity, indicating potential for further development in therapeutic applications .
Several synthesis methods have been developed for 3-demethylthiocolchicine:
3-Demethylthiocolchicine has several applications, particularly in:
Interaction studies have highlighted the compound's binding affinity for tubulin and other cellular targets. These studies are crucial for understanding how 3-demethylthiocolchicine exerts its effects at the molecular level. The interactions can lead to significant alterations in cellular processes such as mitosis and apoptosis, providing insights into its therapeutic mechanisms .
Several compounds are structurally and functionally similar to 3-demethylthiocolchicine. Here are some notable comparisons:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Colchicine | Original compound | Antitubulin activity | Well-studied; broader applications |
| Thiocolchicoside | Glucosylated form | Antispasmodic effects | Used in muscle relaxants |
| Demecolcine | Related alkaloid | Anticancer effects | More potent than colchicine |
| 2-Demethylthiocolchicine | Similar demethylation | Antitubulin effects | Different methylation pattern |
These compounds share similarities in their chemical structure but differ in their specific biological activities and therapeutic potential, making 3-demethylthiocolchicine unique in its profile.
The IUPAC name for 3-Demethylthiocolchicine is N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide. Its molecular formula, C₂₁H₂₃NO₅S, corresponds to a molecular weight of 401.48 g/mol and an exact mass of 401.1297 Da. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₃NO₅S | |
| Exact Mass | 401.1297 Da | |
| Topological Polar Surface Area | 84.9 Ų | |
| XLogP | 1.4 |
Single-crystal X-ray diffraction reveals an orthorhombic lattice (space group P2₁2₁2₁) with unit cell parameters:
¹H and ¹³C NMR data (DMSO-d₆) highlight critical shifts:
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| C3-OH | 9.82 | - | bs |
| C10-SCH₃ | 2.43 | 15.2 | s |
| C=O | - | 170.2 | - |
[Insert hypothetical figure contrasting thiocolchicine and 3-Demethylthiocolchicine, highlighting C3 and C10 substitutions]
The removal of the methoxy group at the C3 position of thiocolchicine to form 3-demethylthiocolchicine represents a significant structural modification that affects tubulin binding affinity and biological activity. Structure-activity relationship studies have demonstrated that C3 demethylation results in measurable changes to the compound's interaction with tubulin [1] [2].
Comparative binding studies reveal that 3-demethylthiocolchicine exhibits a tubulin binding affinity with an apparent Ki value of approximately 3.0 μM, representing a moderate decrease compared to the parent thiocolchicine compound which displays a Ki of 0.7 μM [1] [3]. This reduction in binding affinity indicates that the C3 methoxy group contributes to the stabilization of the drug-tubulin complex, though the compound maintains competitive inhibition of colchicine binding to tubulin [3].
The mechanism underlying this reduced affinity has been elucidated through covalent labeling studies using 3-chloroacetyl-3-demethylthiocolchicine (3CTC). These investigations demonstrate that approximately 90% of the covalent reaction between 3CTC and β-tubulin occurs at cysteine 354, with the remaining binding occurring at cysteine 239 [4] [5]. The C3 oxygen atom of colchicinoids is positioned within 3 Å of the sulfur atom of the Cys-354 residue, suggesting that the A ring of colchicine lies between Cys-354 and Cys-239 [5].
Kinetic analysis reveals that the association rate for 3-demethylthiocolchicine binding to tubulin is modified compared to the parent compound. The activation energies for the binding reactions show that demethylation at the C3 position alters the energetic profile of drug-tubulin association [6]. The binding of 3-demethylthiocolchicine to tubulin occurs at 37°C but not at 0°C, similar to other colchicine analogs, indicating a temperature-dependent conformational change requirement for binding [3].
Studies examining the stoichiometric and substoichiometric inhibition of tubulin self-assembly demonstrate that C3 demethylation affects the compound's ability to inhibit microtubule formation. The microtubule inhibition constant (Ki) for demethylated analogs shows variation from the parent compounds, reflecting changes in how the tubulin-drug complex interacts with growing microtubule ends [7]. The extent of tubulin bound to 3-demethylthiocolchicine at 50% inhibition demonstrates substoichiometric behavior characteristic of colchicine-site binding agents [7].
Comparative analysis with other demethylated positions reveals that the C3 demethylation has distinct effects compared to C2 or C1 demethylation. Research indicates that the toxicity of demethylated analogs decreases in the order: 3-OCH3 > 2-OCH3 > 1-OCH3, suggesting that the C3 methoxy group plays a particularly important role in biological activity [8]. The 3-demethylthiocolchicine maintains significant antitubulin activity while exhibiting reduced toxicity compared to the parent compound [1] [2].
Structural studies using energy minimization modeling to dock colchicinoids into the electron crystallographic model of β-tubulin reveal that C3 demethylation affects the positioning of the drug within the binding site. The C3 oxygen atoms of demethylated analogs show altered overlap with those of colchicine and thiocolchicine, potentially explaining the modified binding characteristics [9]. These structural changes necessitate conformational adjustments in the colchicine binding site during the transition from unpolymerized to polymerized tubulin states [9].
| Compound | Ki Tubulin Binding (μM) | IC50 Tubulin Polymerization (μM) | Modification |
|---|---|---|---|
| Colchicine | 2.1 | 1.0-2.3 | Parent compound |
| 3-Demethylthiocolchicine | 3.0 | Not reported | C3 demethylation |
| Thiocolchicine | 0.7 | 2.5 | C10 methylthio substitution |
| 2-Demethylthiocolchicine | 3.0 | Not reported | C2 demethylation |
The replacement of the methoxy group at position C10 with a methylthio (thiomethyl) substituent represents one of the most significant structural modifications in colchicine chemistry, fundamentally altering the biological properties of the resulting compounds. The C10 methylthio substituent in thiocolchicine and its derivatives, including 3-demethylthiocolchicine, enhances biological activity through multiple mechanisms involving improved tubulin binding kinetics and metabolic stability [1] [10] [6].
Comparative binding studies demonstrate that thiocolchicine, containing the C10 methylthio substituent, exhibits superior tubulin binding characteristics compared to colchicine. The binding affinity (Ki) for thiocolchicine is 0.7 μM, representing a 3-fold improvement over colchicine's Ki of 2.1 μM [10] [6]. This enhanced affinity extends to 3-demethylthiocolchicine derivatives, where the C10 methylthio group compensates partially for the reduced binding caused by C3 demethylation [1].
The mechanistic basis for enhanced activity involves accelerated association kinetics. Thiocolchicine binds to tubulin 2-4 times more rapidly than colchicine, though the activation energies remain similar (20 kcal/mol for thiocolchicine versus 18 kcal/mol for colchicine) [6]. This kinetic advantage translates to more effective microtubule disruption under physiological conditions where drug-target interaction time may be limited.
Structural analysis reveals that the sulfur atom in the methylthio group provides different electronic and steric properties compared to the oxygen in the methoxy group. The larger atomic radius and different electronegativity of sulfur create altered van der Waals interactions within the colchicine binding site of β-tubulin [10]. These changes optimize the fit of the drug within the binding pocket, contributing to the enhanced affinity and kinetic properties.
The C10 methylthio substituent also affects the stability of the drug-tubulin complex. Dissociation studies show that thiocolchicine has a half-life of 24 hours when bound to tubulin at 37°C, compared to 27 hours for colchicine [6]. While this represents a slight decrease in complex stability, the overall thermodynamic favorability is improved due to enhanced association rates and binding affinity.
Studies examining various C10 alkylthio substituents demonstrate structure-activity relationships within this class. Research on 10-methylthiocolchicine, 10-ethylthiocolchicine, and longer alkyl chain analogs reveals that the methylthio group represents an optimal balance between binding affinity and biological activity [11] [12]. The 10-methylthiocolchicine shows IC50 values of 8 nM against MCF-7 cells, while 10-ethylthiocolchicine exhibits IC50 values of 47 nM, indicating that chain length affects potency [12].
The metabolic stability conferred by the C10 methylthio substituent contributes significantly to improved biological activity. Unlike the methoxy group, which can undergo demethylation by cytochrome P450 enzymes, the methylthio group is more resistant to metabolic transformation [13]. This enhanced stability allows for sustained drug concentrations and prolonged biological effects.
Molecular modeling studies of the C10 methylthio substituent interaction within the tubulin binding site reveal specific contact points that differ from those of the methoxy analog. The sulfur atom forms unique van der Waals contacts with hydrophobic residues in the binding pocket, while maintaining the overall binding orientation required for microtubule disruption [11]. These interactions contribute to the thermodynamic stability of the complex while allowing for the conformational flexibility necessary for drug binding.
The role of the C10 methylthio substituent extends beyond simple binding affinity to influence the drug's interaction with different β-tubulin isotypes. Studies examining binding to βI, βII, βIII, and βIV tubulin isotypes show that thiocolchicine derivatives maintain activity across different isotypes, with some selectivity for βIII tubulin which is overexpressed in cancer cells [14] [15]. This broad isotype activity contributes to the therapeutic potential of 3-demethylthiocolchicine and related compounds.
Research on alkylthio chain length effects demonstrates that optimal activity is achieved with short alkyl chains. Derivatives with ethyl, n-propyl, i-propyl, and n-butyl substituents at C10 show varying degrees of activity, with the methyl and ethyl analogs generally exhibiting the highest potency [11]. This finding suggests that the C10 pocket in the tubulin binding site has size constraints that favor smaller substituents.
The modification of 3-demethylthiocolchicine through N-acylation and O-alkylation represents a systematic approach to structure-activity relationship optimization, yielding compounds with enhanced biological properties and modified pharmacological profiles. These chemical modifications have been extensively studied to understand their impact on tubulin binding affinity, cellular uptake, and antitumor activity [1] [16] [2].
N-acylation modifications of deacetylated 3-demethylthiocolchicine derivatives have demonstrated superior activity compared to the parent compound. Studies of N-acyldeacetylthiocolchicines reveal that esterification of the phenolic group combined with exchange of the N-acetyl group with other N-acyl groups or N-carbalkoxy groups produces compounds with enhanced inhibition of tubulin polymerization and improved cytotoxicity against L1210 murine leukemia cells [1]. These modifications maintain the essential structural features required for tubulin binding while optimizing secondary interactions within the binding site.
The systematic evaluation of various N-acyl substituents demonstrates structure-activity relationships that depend on the electronic and steric properties of the acyl group. Research indicates that compounds with electron-withdrawing substituents in the acyl moiety generally exhibit better activity compared to those with electron-donating groups [8]. This pattern suggests that the electronic characteristics of the N-acyl group influence the drug's interaction with specific amino acid residues in the tubulin binding site.
N-alkoxycarbonyl modifications, including N-(alkoxycarbonyl)deacetylthiocolchicines, have been synthesized and evaluated for their tubulin binding properties. These compounds maintain potency comparable to colchicine in tubulin binding assays, demonstrating that the carboxy functionality can effectively replace the acetyl group while preserving biological activity [2]. The alkoxycarbonyl modifications also provide opportunities for controlled drug release through hydrolysis under physiological conditions.
O-alkylation modifications, particularly O-ethyl ethers of demethylthiocolchicines, have shown enhanced biological activity compared to the parent hydroxyl-containing compounds. The O-ethyldemethylthiocolchicines exhibit improved tubulin binding characteristics and enhanced cellular penetration due to increased lipophilicity [2]. These modifications address the challenge of reduced activity often observed with demethylated colchicine analogs by compensating through improved pharmacokinetic properties.
Studies examining the combined effects of N-acylation and O-alkylation reveal synergistic improvements in biological activity. Double-modified colchicine derivatives with alterations at both the C7 (N-acyl) and C10 positions demonstrate enhanced selectivity and potency compared to single-modification analogs [17]. Research on derivatives with benzyl moieties at C7 and methylamino groups at C10 shows IC50 values in the low nanomolar range, with some compounds achieving sub-nanomolar potency [17].
The impact of N-deacetylation alone provides important insight into the role of the acetyl group in biological activity. N-deacetyl-thiocolchicine derivatives show dramatically reduced activity, being approximately 100 times less active than their acetylated counterparts [18]. This finding highlights the critical importance of the C7 substituent for maintaining optimal tubulin binding and cellular activity, presumably due to the role of this group in stabilizing the drug-tubulin complex.
Molecular docking studies of N-acylated and O-alkylated derivatives reveal how these modifications affect binding site interactions. The acyl groups at C7 can form additional hydrogen bonds or hydrophobic contacts with amino acid residues in the extended binding region, while O-alkyl groups at various positions can optimize van der Waals interactions within hydrophobic pockets [19]. These computational studies guide the rational design of new derivatives with predicted enhanced activity.
The synthesis of water-soluble derivatives through strategic N-acylation has addressed the pharmaceutical challenge of poor aqueous solubility. Compounds such as the succinic acid salt of N-deacetylthiocolchicine demonstrate potent cytotoxicity against tumor cell lines while maintaining improved solubility profiles [20]. These formulation approaches enable better drug delivery and bioavailability for therapeutic applications.
Research on N-acyl chain length effects demonstrates optimal activity with specific structural parameters. Studies of N-alkyl derivatives show that smaller substituents generally provide better activity, with compounds containing methyl, ethyl, and propyl groups showing superior potency compared to larger alkyl chains [20]. This size dependence reflects the spatial constraints of the tubulin binding site and the importance of maintaining optimal drug-protein contacts.
The selectivity profiles of N-acylated and O-alkylated derivatives have been evaluated against multiple cancer cell lines and normal cells. Many of these modified compounds demonstrate favorable selectivity indices, particularly against specific cancer types such as acute lymphoblastic leukemia (ALL-5) and colorectal cancer (LoVo) cell lines [21]. This selectivity represents an important advancement in developing colchicine analogs with improved therapeutic windows.
| Modification Type | Effect on Activity | Tubulin Binding | Examples |
|---|---|---|---|
| N-Acyl modifications | Superior to parent compound | High potency maintained | N-Acyldeacetylthiocolchicines |
| N-Alkoxycarbonyl modifications | Maintained potency | Comparable to colchicine | N-(Alkoxycarbonyl)deacetylthiocolchicines |
| O-Ethyl modifications | Enhanced activity | Improved binding | O-Ethyldemethylthiocolchicines |
| N-Deacetyl modifications | Reduced activity (100x less) | Significantly reduced | N-Deacetyl-thiocolchicine |
| Double modifications (C7+C10) | Enhanced selectivity | Variable depending on substituents | C7-C10 double-modified derivatives |
Molecular docking studies of 3-demethylthiocolchicine and its derivatives with various β-tubulin isotypes have provided critical insights into the molecular mechanisms underlying structure-activity relationships and isotype selectivity. These computational investigations utilize high-resolution crystal structures and advanced modeling techniques to elucidate binding modes, interaction energies, and conformational dynamics within the colchicine binding site [14] [21] [15].
Comparative docking studies with β-tubulin isotypes βI, βII, βIII, and βIV reveal differential binding affinities and interaction patterns for 3-demethylthiocolchicine derivatives. The βIII isotype, which is overexpressed in many cancer cells and associated with drug resistance, shows particular relevance for therapeutic applications [14] [15]. Homology modeling and molecular dynamics simulations demonstrate that 3-demethylthiocolchicine analogs can achieve binding energies ranging from -8.60 to -9.25 kcal/mol, comparing favorably to colchicine's binding energy of -8.09 kcal/mol [22] [21].
The structural basis for isotype selectivity stems from amino acid sequence differences within the colchicine binding site. The βIII isotype contains specific substitutions including Cys239 to Ser, Ala315 to Thr, and Thr351 to Val that alter the binding pocket geometry and electrostatic environment [23] [24]. These changes create opportunities for selective binding of appropriately designed 3-demethylthiocolchicine derivatives that can exploit these structural differences.
Molecular docking calculations using the crystal structure of tubulin-colchicine complex (PDB: 1SA0, 4O2B) as templates demonstrate that 3-demethylthiocolchicine derivatives maintain the essential binding orientation within the colchicine binding site [19] [21]. The compounds dock with their trimethoxybenzene ring (A ring) positioned similarly to colchicine, while the demethylated C3 position creates altered interaction patterns with nearby amino acid residues.
Key binding site interactions identified through docking studies include contacts with cysteine residues Cys239 and Cys354, which are critical for binding stability [25] [26]. The absence of the C3 methoxy group in 3-demethylthiocolchicine allows for different hydrogen bonding patterns with these cysteine residues and nearby amino acids such as Met259 and Lys352 [22]. These altered interactions contribute to the modified binding affinity and selectivity profiles observed experimentally.
Advanced molecular dynamics simulations extending over 50 nanoseconds reveal the conformational stability of 3-demethylthiocolchicine derivatives within the β-tubulin binding site [27]. Root mean square deviation (RMSD) analysis demonstrates that properly designed derivatives maintain stable binding conformations comparable to colchicine, while root mean square fluctuation (RMSF) calculations show acceptable mobility within the binding pocket [27].
Docking studies with modified derivatives, including N-acylated and O-alkylated analogs, demonstrate how structural modifications affect binding site interactions. Compounds with extended alkyl chains at the C7 position can interact with the α/β tubulin interface, potentially providing additional binding contacts [28]. However, excessively long linkers can destabilize the binding mode and reduce activity, as demonstrated by increased RMSD values in molecular dynamics simulations [27].
The role of the C10 methylthio substituent in β-tubulin binding has been elucidated through comparative docking studies. The sulfur atom forms specific van der Waals contacts with hydrophobic residues in the binding pocket, while the increased atomic radius compared to oxygen creates optimized spatial relationships with surrounding amino acids [10] [11]. These interactions contribute to the enhanced binding affinity observed for thiocolchicine derivatives.
Ensemble docking approaches that account for protein flexibility reveal multiple binding conformations for 3-demethylthiocolchicine derivatives within the β-tubulin binding site [29]. These studies demonstrate that the compounds can adopt slightly different orientations while maintaining essential contact points, providing insight into the molecular basis for their biological activity and resistance to mutations that affect other colchicine site inhibitors.
Binding energy decomposition analysis identifies the relative contributions of different molecular interactions to overall binding affinity. Hydrogen bonding interactions with Thr179 in the α-subunit and electrostatic interactions with charged residues contribute significantly to binding stability [19] [22]. The loss of the C3 methoxy group alters these interaction patterns but can be compensated by optimized contacts elsewhere in the binding site.
Comparative analysis of binding modes between different β-tubulin isotypes reveals opportunities for developing isotype-selective inhibitors. The βIII isotype shows different binding characteristics due to the Ser239 substitution, which creates altered electrostatic properties and hydrogen bonding patterns [30] [24]. Compounds designed to exploit these differences could achieve selective targeting of cancer cells overexpressing βIII tubulin.
Docking studies with covalent analogs, such as 3-chloroacetyl-3-demethylthiocolchicine, provide insights into the spatial relationships required for covalent bond formation with cysteine residues [25] [26]. The calculated distances between reactive groups and target amino acids correlate with experimental observations of preferential labeling of Cys354 over Cys239, validating the computational models.
| Compound | Binding Energy (kcal/mol) | Key Interactions | Primary Binding Site |
|---|---|---|---|
| Colchicine | -8.09 | Cys239, Cys354, Thr179 | Beta-tubulin CBS |
| 3-Demethylthiocolchicine analogs | -8.60 to -9.25 | Met259, Lys352, Cys354 | Beta-tubulin CBS |
| DAMA-Colchicine | -9.26 | Cys239, Cys354, Thr179 | Beta-tubulin CBS |
| Thiocolchicine derivatives | -8.10 to -8.70 | Cys239, Cys354 | Beta-tubulin CBS |
| N-Deacetyl-10-thiocolchicine derivatives | Lower than -8.70 | Beta-tubulin binding site | Beta-tubulin CBS |
Corrosive;Acute Toxic